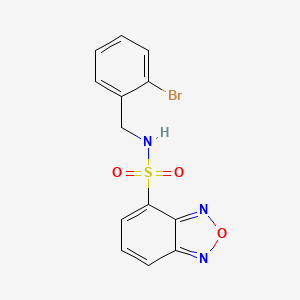
N-(6-methoxy-1,3-benzothiazol-2-yl)-3-(4-methoxyphenyl)propanamide
説明
N-(6-methoxy-1,3-benzothiazol-2-yl)-3-(4-methoxyphenyl)propanamide, commonly known as MMB-2201, is a synthetic cannabinoid that has gained significant attention in recent years due to its potential applications in scientific research. MMB-2201 is a potent agonist of the CB1 and CB2 receptors, which are responsible for mediating the effects of the endocannabinoid system in the body. In
作用機序
MMB-2201 acts as a potent agonist of the CB1 and CB2 receptors, which are G protein-coupled receptors that are widely distributed throughout the body. Activation of these receptors leads to a variety of physiological effects, including analgesia, anti-inflammatory effects, and modulation of mood and behavior. MMB-2201 has been shown to have higher affinity for the CB1 receptor than the CB2 receptor, which may account for its psychoactive effects.
Biochemical and Physiological Effects
MMB-2201 has been shown to have a variety of biochemical and physiological effects, including analgesia, anti-inflammatory effects, and modulation of mood and behavior. It has also been shown to have neuroprotective effects, which may have implications for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
実験室実験の利点と制限
One of the main advantages of using MMB-2201 in lab experiments is its potent agonist activity at the CB1 and CB2 receptors, which allows for precise modulation of the endocannabinoid system. However, one of the limitations of using MMB-2201 is its potential for psychoactive effects, which may confound experimental results. Careful dosing and monitoring of experimental animals is necessary to ensure accurate interpretation of results.
将来の方向性
There are many future directions for research on MMB-2201, including its potential as a therapeutic agent for a variety of conditions. Its potent analgesic and anti-inflammatory effects make it a promising candidate for the treatment of chronic pain and inflammation. Additionally, its neuroprotective effects may have implications for the treatment of neurodegenerative diseases. Further research is needed to fully understand the potential therapeutic applications of MMB-2201.
科学的研究の応用
MMB-2201 has been used extensively in scientific research to study the endocannabinoid system and its role in various physiological and pathological processes. Its potent agonist activity at the CB1 and CB2 receptors makes it a valuable tool for investigating the effects of cannabinoid receptor activation in vitro and in vivo. MMB-2201 has been used to study the effects of cannabinoid receptor activation on pain, inflammation, anxiety, and addiction.
特性
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-3-(4-methoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-22-13-6-3-12(4-7-13)5-10-17(21)20-18-19-15-9-8-14(23-2)11-16(15)24-18/h3-4,6-9,11H,5,10H2,1-2H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXPVZUJVYCOGMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NC2=NC3=C(S2)C=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3-(1H-imidazol-1-yl)propyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B4185388.png)
![8-[(2,3-dihydro-1H-inden-5-yloxy)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4185392.png)
![methyl 4-(3-methylphenyl)-2-[(tetrahydro-2-furanylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B4185406.png)
![N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-2-furamide](/img/structure/B4185412.png)

![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-2-methyl-3-furamide](/img/structure/B4185432.png)
![1-[(3-chloro-4-fluorophenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B4185447.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(trifluoromethyl)phenoxy]propanamide](/img/structure/B4185461.png)
![4-methyl-N-[3-(4-morpholinylsulfonyl)phenyl]-5-phenyl-2-thiophenecarboxamide](/img/structure/B4185462.png)
![5-bromo-2-chloro-N-[1-(4-pyridinyl)ethyl]benzamide](/img/structure/B4185463.png)
![1-[(3,4-dimethoxyphenyl)sulfonyl]-4-(4-phenylbutanoyl)piperazine](/img/structure/B4185469.png)
![methyl 2-{[(4-bromophenyl)acetyl]amino}-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B4185474.png)

![3,5-dimethyl-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-4-isoxazolecarboxamide](/img/structure/B4185488.png)